molecular formula C22H24N2OS B2712169 N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 536702-72-4

N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B2712169
CAS No.: 536702-72-4
M. Wt: 364.51
InChI Key: AWEOFMLQYKAQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the indole derivative with a suitable thiol reagent under appropriate conditions.

    Acylation: The final step involves the acylation of the indole derivative with cyclohexylacetyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated, nitrated, and sulfonated indole derivatives

Scientific Research Applications

N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, including serotonin receptors, which can modulate neurotransmitter activity. Additionally, the sulfanyl group may contribute to the compound’s ability to inhibit certain enzymes or proteins involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide
  • N-cyclohexyl-2-[(2-ethyl-1H-indol-3-yl)sulfanyl]acetamide
  • N-cyclohexyl-2-[(2-propyl-1H-indol-3-yl)sulfanyl]acetamide

Uniqueness

N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is unique due to the presence of the phenyl group on the indole ring, which can enhance its biological activity and binding affinity to specific receptors. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS/c25-20(23-17-11-5-2-6-12-17)15-26-22-18-13-7-8-14-19(18)24-21(22)16-9-3-1-4-10-16/h1,3-4,7-10,13-14,17,24H,2,5-6,11-12,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEOFMLQYKAQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.